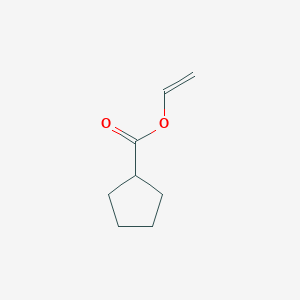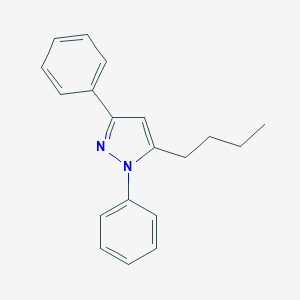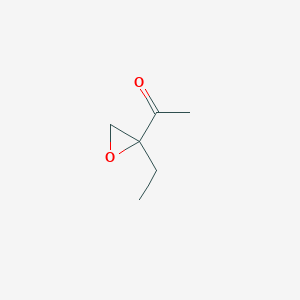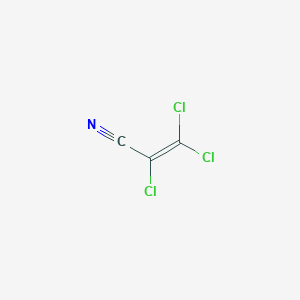
ethenyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethenyl cyclopentanecarboxylate is an organic compound with the molecular formula C8H12O2. It consists of a vinyl group attached to a cyclopentanecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: ethenyl cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with vinyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of vinyl cyclopentanecarboxylate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: ethenyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The vinyl group can be reduced to an alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as organolithium or Grignard reagents
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ethenyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Research into its potential as a precursor for biologically active compounds is ongoing.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
ethenyl cyclopentanecarboxylate can be compared with other vinyl esters and vinyl sulfonates:
Vinyl acetate: Commonly used in polymer production, but lacks the cyclic structure of vinyl cyclopentanecarboxylate.
Vinyl sulfonate: Used in similar applications but has different reactivity due to the presence of the sulfonate group.
Uniqueness: The unique combination of the vinyl group and the cyclopentanecarboxylate moiety gives vinyl cyclopentanecarboxylate distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .
Comparison with Similar Compounds
- Vinyl acetate
- Vinyl sulfonate
- Cyclopentanecarboxylic acid derivatives
Properties
CAS No. |
16523-06-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
ethenyl cyclopentanecarboxylate |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2 |
InChI Key |
HPJNZMNSEFSQMV-UHFFFAOYSA-N |
SMILES |
C=COC(=O)C1CCCC1 |
Canonical SMILES |
C=COC(=O)C1CCCC1 |
Key on ui other cas no. |
16523-06-1 |
Synonyms |
Cyclopentanecarboxylic acid vinyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)

